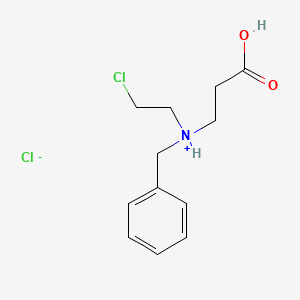
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a benzyl group, a chloroethyl group, and a beta-alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically involves the reaction of beta-alanine with benzyl chloride and 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Intermediate: Beta-alanine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-beta-alanine.
Introduction of the Chloroethyl Group: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a suitable solvent and catalyst to introduce the chloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the chloroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include N-benzyl-N-(2-substituted-ethyl)-beta-alanine derivatives.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Products include benzyl alcohol.
Hydrolysis: Products include beta-alanine and 2-chloroethylamine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular function. The benzyl group can enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets. The beta-alanine moiety can participate in metabolic pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-(2-chloroethyl)amine hydrochloride
- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
- N-(2-Chloroethyl)dibenzylamine hydrochloride
Uniqueness
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the beta-alanine group and therefore exhibit different reactivity and applications.
Eigenschaften
CAS-Nummer |
91802-85-6 |
|---|---|
Molekularformel |
C12H17Cl2NO2 |
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
benzyl-(2-carboxyethyl)-(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c13-7-9-14(8-6-12(15)16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H |
InChI-Schlüssel |
FWACOTOTSNQGAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[NH+](CCC(=O)O)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


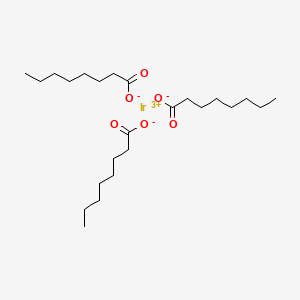
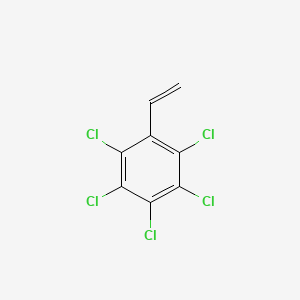
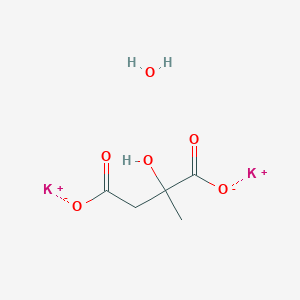
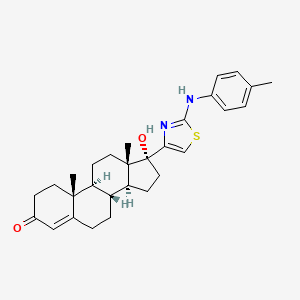
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)
![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)

![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)





